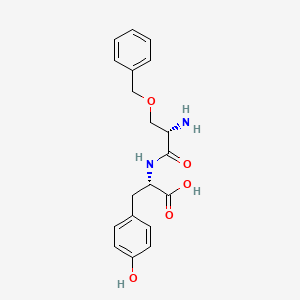

O-Benzyl-L-seryl-L-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

55739-51-0 |

|---|---|

Molecular Formula |

C19H22N2O5 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylmethoxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C19H22N2O5/c20-16(12-26-11-14-4-2-1-3-5-14)18(23)21-17(19(24)25)10-13-6-8-15(22)9-7-13/h1-9,16-17,22H,10-12,20H2,(H,21,23)(H,24,25)/t16-,17-/m0/s1 |

InChI Key |

ANWDSRNRKHWYQO-IRXDYDNUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of O-Benzyl-L-seryl-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis and purification methods for the dipeptide O-Benzyl-L-seryl-L-tyrosine. This protected dipeptide is a valuable building block in peptide synthesis, particularly for the development of peptide-based therapeutics, including opioid receptor ligands.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow and a relevant biological signaling pathway.

Chemical Synthesis

The synthesis of this compound is a multi-step process that involves the protection of the reactive side chain of L-serine, followed by the formation of a peptide bond with L-tyrosine, and subsequent purification. The benzyl group serves as a protecting group for the hydroxyl function of the serine residue, preventing unwanted side reactions during the peptide coupling step.[1]

Synthesis of the Precursor: O-Benzyl-L-serine

The initial step is the synthesis of O-Benzyl-L-serine. This is typically achieved by reacting L-serine with benzyl bromide in the presence of a base. To control the reactivity of the amino and carboxyl groups of L-serine during this process, they are often protected beforehand. A common strategy involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Peptide Coupling

The core of the synthesis is the formation of the peptide bond between O-Benzyl-L-serine and L-tyrosine. To ensure a high yield and minimize side reactions, including racemization, a coupling reagent is employed. Common coupling reagents for this type of synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt).[2][3] Another effective coupling reagent is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[4] For solution-phase synthesis, the carboxyl group of the incoming L-tyrosine is often protected as a methyl or ethyl ester to enhance solubility and prevent unwanted side reactions.

Experimental Protocol: EDC/HOBt Coupling

A representative protocol for the synthesis of this compound methyl ester using EDC and HOBt is detailed below.

| Step | Procedure | Notes |

| 1. Reactant Preparation | In a round-bottom flask, dissolve N-Boc-O-Benzyl-L-serine (1 equivalent) and L-tyrosine methyl ester hydrochloride (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). | Ensure all glassware is thoroughly dried to prevent hydrolysis of the coupling reagents. |

| 2. Addition of HOBt and Base | Add HOBt (1.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (2 equivalents), dropwise to neutralize the hydrochloride salt and maintain a basic pH. | The addition of HOBt helps to suppress racemization and improve coupling efficiency. |

| 3. Activation and Coupling | Slowly add EDC hydrochloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C. Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight. | The progress of the reaction can be monitored by thin-layer chromatography (TLC). |

| 4. Work-up | Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | This aqueous work-up removes the water-soluble byproducts and unreacted starting materials. |

| 5. Deprotection (Optional) | The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final dipeptide ester. | The benzyl ether is stable to these conditions. |

Quantitative Data Summary

| Parameter | Value/Range | Reference |

| Yield (Coupling Step) | Typically >80% | General peptide coupling literature |

| Purity (Crude) | Variable, requires purification | General synthesis principles |

| Molar Ratio (Amino Acid:Coupling Reagent:Additive) | 1 : 1.1 : 1.1 | [2] |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification

Purification of the synthesized dipeptide is crucial to remove unreacted starting materials, coupling reagents, byproducts, and any side products. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Flash Chromatography

For the purification of protected peptides, normal-phase flash chromatography can be an effective method, especially given that these compounds often have limited solubility in aqueous solutions.[5]

Experimental Protocol: Flash Chromatography

| Step | Procedure | Notes |

| 1. Column Preparation | A silica gel column is packed using a suitable solvent system, such as a mixture of hexane and ethyl acetate. | The choice of solvent system is guided by TLC analysis of the crude product. |

| 2. Sample Loading | The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent like DCM and loaded onto the column. | Dry loading by adsorbing the crude product onto a small amount of silica gel is also a common technique. |

| 3. Elution | The column is eluted with a gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane, or methanol in dichloromethane. | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

| 4. Product Isolation | The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified protected dipeptide. |

High-Performance Liquid Chromatography (HPLC)

For achieving high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[6]

Experimental Protocol: Preparative RP-HPLC

| Step | Procedure | Notes |

| 1. System Preparation | A preparative C18 column is equilibrated with the initial mobile phase conditions. The mobile phase typically consists of a mixture of water and acetonitrile (ACN), both containing a small amount of an ion-pairing agent like TFA (0.1%). | Mobile phase A is often 0.1% TFA in water, and mobile phase B is 0.1% TFA in ACN. |

| 2. Sample Preparation | The crude or partially purified dipeptide is dissolved in a suitable solvent, often the mobile phase, and filtered through a 0.45 µm filter. | |

| 3. Injection and Elution | The sample is injected onto the column, and the dipeptide is eluted using a linear gradient of increasing acetonitrile concentration. | A typical gradient might run from 5% to 95% ACN over 30-60 minutes. |

| 4. Fraction Collection | Fractions are collected based on the UV absorbance profile (typically at 214 nm and 280 nm). | |

| 5. Analysis and Lyophilization | The purity of the collected fractions is assessed by analytical HPLC and mass spectrometry. Pure fractions are pooled and lyophilized to obtain the final product as a fluffy white powder. |

Quantitative Data Summary

| Parameter | Value/Range | Reference |

| Purity (Post-Purification) | >98% (HPLC) | [7] |

| Column Type (HPLC) | C18 reversed-phase | [6] |

| Mobile Phase (HPLC) | Water/Acetonitrile with 0.1% TFA | General HPLC protocols |

Characterization Data

The identity and purity of this compound are confirmed by various analytical techniques.

| Technique | Expected Data | Reference |

| Mass Spectrometry (MS) | The molecular weight of O-Benzyl-L-tyrosine is 271.31 g/mol . Mass spectrometry should show a corresponding molecular ion peak. | [8] |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectra will show characteristic peaks for the aromatic protons of the benzyl and tyrosine groups, as well as the protons of the amino acid backbones. | [9] |

| Optical Rotation | [α]20D = -9.5 ± 1.5° (c=1 in 80% Acetic Acid) | [7] |

Application in Drug Development: Opioid Receptor Signaling

Dipeptides containing serine and tyrosine residues are of interest in the development of ligands for opioid receptors.[10] Opioid receptors are G-protein coupled receptors (GPCRs) that play a crucial role in pain modulation.[11][12] The binding of an opioid agonist to its receptor initiates a signaling cascade that ultimately leads to an analgesic effect.

Opioid Receptor Signaling Pathway Diagram

Caption: Simplified overview of the opioid receptor signaling pathway.

Upon binding of an opioid agonist, the receptor activates an associated G-protein (Gαi/o).[11][13] This leads to the inhibition of adenylate cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[13] The G-protein subunits can also directly modulate ion channels, leading to hyperpolarization of the neuron and a decrease in neurotransmitter release.[12] These downstream effects contribute to the overall cellular response, such as analgesia.[13] The incorporation of modified amino acids like this compound into peptide ligands can influence their binding affinity and selectivity for different opioid receptor subtypes.

References

- 1. This compound (55739-51-0) for sale [vulcanchem.com]

- 2. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. BOP reagent - Wikipedia [en.wikipedia.org]

- 5. biotage.com [biotage.com]

- 6. Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. O-benzyl-L-tyrosine | C16H17NO3 | CID 725701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Opioid Receptors: Overview [jove.com]

O-Benzyl-L-seryl-L-tyrosine: A Technical Guide to its Synthesis and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Benzyl-L-seryl-L-tyrosine is a protected dipeptide composed of O-benzyl-L-serine and L-tyrosine. While the biological activities of its unprotected counterpart, L-seryl-L-tyrosine, are emerging, particularly in the modulation of neurotransmitter levels, the specific biological profile of the O-benzyl-protected form remains an area of active investigation. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and a discussion of its potential biological activities based on the known functions of its constituent amino acids and the influence of the benzyl protecting group. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and drug development efforts.

Introduction

Dipeptides, the simplest peptide structures, are increasingly recognized for their potential as therapeutic agents. They can exhibit unique physiological functions beyond their role as building blocks for proteins and are often more amenable to oral administration than larger peptides.[1] The dipeptide L-seryl-L-tyrosine (Ser-Tyr) has demonstrated the ability to cross the intestinal barrier and, upon oral administration, increase tyrosine levels in the brain, stimulating noradrenergic turnover. This suggests its potential for applications in neurology and cognitive science.

The subject of this guide, this compound, features a benzyl group protecting the hydroxyl moiety of the serine residue. This modification is common in peptide synthesis to prevent unwanted side reactions. However, the presence of the benzyl group can also influence the dipeptide's physicochemical properties, such as lipophilicity, which may, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile and overall biological activity. This document aims to provide a detailed technical resource for researchers interested in exploring the synthesis and biological potential of this protected dipeptide.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its constituent amino acids is presented in Table 1. The benzyl group is expected to increase the lipophilicity of the dipeptide, which may enhance its ability to cross cellular membranes, including the blood-brain barrier.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D |

| This compound | C₁₉H₂₂N₂O₅ | 358.39 | 245–248 (dec.) | -12.5° (c=1 in acetic acid)[2] |

| O-Benzyl-L-serine | C₁₀H₁₃NO₃ | 195.22 | ~215 (dec.) | - |

| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | ~343 (dec.) | -10.6° (c=5 in 1M HCl) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the protection of the constituent amino acids, peptide bond formation, and subsequent purification.[2]

Synthesis Workflow

References

O-Benzyl-L-seryl-L-tyrosine: A Technical Overview of its Role as a Synthetic Building Block

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of O-Benzyl-L-seryl-L-tyrosine. Extensive investigation into the scientific literature and available technical data reveals that this compound does not possess a direct, independent mechanism of action as a bioactive agent. Instead, its primary and well-documented role is that of a protected dipeptide building block utilized in solid-phase peptide synthesis (SPPS).

The core function of this compound lies in its chemical structure, which is strategically designed to facilitate the efficient and precise construction of complex peptides. The benzyl group serves as a protecting group for the hydroxyl moiety of the serine residue, preventing undesirable side reactions during the peptide chain elongation process. This protection is critical for achieving high yields and purity in the final peptide product.

Applications in Peptide Synthesis

This compound has been identified as a valuable component in the synthesis of specific classes of bioactive peptides, including:

-

Neuropeptide Y (NPY) Analogs: This dipeptide has been incorporated into synthetic strategies for creating analogs of Neuropeptide Y.[1] The use of this compound in this context has been shown to improve the overall yield of the synthesis.[1]

-

Anticancer Peptides Targeting HER2: The dipeptide is used in the construction of peptides designed to target the Human Epidermal Growth Factor Receptor 2 (HER2).[1] Its incorporation aims to enhance the stability of the resulting peptide, thereby increasing its resistance to proteolytic degradation.[1]

-

Enzyme-Substrate Interaction Studies: In the field of biochemical research, the protected serine residue of this compound serves as a stable mimic of phosphorylated serine.[1] This allows researchers to investigate the binding and interaction of peptides with kinases and other enzymes without the complication of enzymatic dephosphorylation.[1]

Data Presentation

Due to the absence of a direct biological mechanism of action for this compound, quantitative data such as IC50 values, binding affinities, or dose-response curves are not available or applicable to the dipeptide itself. The relevant quantitative data pertains to the final peptide products in which this dipeptide is incorporated. For instance, a case study in the synthesis of neuropeptide Y analogs reported a 78% yield when using this compound, compared to a 52% yield with unprotected serine derivatives.[1]

Experimental Protocols

Detailed experimental protocols for a direct mechanism of action of this compound cannot be provided as none have been described in the scientific literature. The relevant experimental protocols would be those for solid-phase peptide synthesis (SPPS) utilizing this protected dipeptide. A general workflow is described below.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

-

Resin Preparation: The synthesis begins with a solid support resin, typically functionalized with the first amino acid of the target peptide sequence.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed.

-

Coupling: The next amino acid in the sequence, in this case, a protected dipeptide like this compound, is activated and coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid or peptide fragment until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups, including the benzyl group on the serine residue of the this compound unit, are removed.

-

Purification and Analysis: The final peptide is purified, typically by chromatography, and its identity and purity are confirmed by analytical techniques such as mass spectrometry and HPLC.

Visualizations

The following diagrams illustrate the logical role of this compound in the synthesis of a target peptide and its conceptual application in the development of HER2-targeting anticancer peptides.

Caption: Workflow of SPPS incorporating this compound.

Caption: Role of the dipeptide in HER2-targeting peptide synthesis.

References

spectroscopic data for O-Benzyl-L-seryl-L-tyrosine (NMR, IR, Mass Spec)

A comprehensive analysis of the dipeptide O-Benzyl-L-seryl-L-tyrosine requires a suite of spectroscopic techniques to elucidate its structure and confirm its identity. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented, along with workflows for spectroscopic analysis.

Expected Spectroscopic Data

The spectroscopic signature of this compound is a composite of the signals from its serine and tyrosine residues, modified by the presence of the benzyl protecting group and the formation of the amide bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR would be essential for complete characterization.

Expected ¹H NMR Chemical Shifts: The proton NMR spectrum is expected to show distinct signals for the protons of the serine and tyrosine residues, as well as the benzyl group. The chemical shifts would be influenced by the electronic environment of each proton.

Expected ¹³C NMR Chemical Shifts: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Publicly available data for a related compound, Boc-O-benzyl-L-tyrosine, can provide an estimate for the chemical shifts of the tyrosine portion.[1]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Serine α-CH | 4.0 - 4.5 | 55 - 60 |

| Serine β-CH₂ | 3.5 - 4.0 | 60 - 65 |

| Tyrosine α-CH | 4.2 - 4.7 | 53 - 58 |

| Tyrosine β-CH₂ | 2.8 - 3.2 | 35 - 40 |

| Tyrosine Aromatic CH | 6.8 - 7.2 | 114 - 131 |

| Benzyl CH₂ | ~5.0 | ~70 |

| Benzyl Aromatic CH | 7.2 - 7.5 | 127 - 137 |

| Amide NH | 7.5 - 8.5 | - |

| Carbonyl C=O | - | 170 - 175 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the amide, carboxylic acid, aromatic, and ether functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| N-H (Amide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| N-H (Amide II) | Bending | 1510 - 1570 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ether) | Stretching | 1000 - 1300 |

Data for O-benzyl-L-tyrosine shows characteristic peaks that would be expected to be present in the dipeptide spectrum.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

Expected Mass Spectrometry Data: For this compound (C₂₅H₂₆N₂O₆), the expected monoisotopic mass is approximately 450.1791 g/mol . High-resolution mass spectrometry would be able to confirm this exact mass. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including cleavage of the amide bond and loss of the benzyl group.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 451.1869 | Protonated molecular ion |

| [M+Na]⁺ | 473.1688 | Sodiated molecular ion |

| b₂ ion | 364.1553 | O-Benzyl-L-seryl |

| y₁ ion | 272.1281 | O-Benzyl-L-tyrosine |

| Fragment | 91.0548 | Tropylium ion (from Benzyl group) |

Predicted m/z values are based on the chemical formula and common adducts and fragments.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical and will affect the chemical shifts of exchangeable protons (e.g., NH, OH). For peptide analysis, a mixture of 90% H₂O and 10% D₂O is often used to observe amide protons.[3]

-

Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (Optional but Recommended) : For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[4][5]

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation :

-

KBr Pellet Method : Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Background Spectrum : Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum : Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹.

-

Data Analysis : Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or acetic acid is often added to promote ionization in positive ion mode.

-

Ionization Method : Electrospray ionization (ESI) is a common and gentle ionization technique for peptides, which minimizes fragmentation of the molecular ion.

-

Mass Analyzer : A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass determination.

-

MS Scan : Acquire a full MS scan to identify the protonated molecular ion ([M+H]⁺) and other adducts.

-

MS/MS Scan : Select the molecular ion for fragmentation using collision-induced dissociation (CID). The resulting fragment ions provide structural information.

-

Data Analysis : Analyze the mass spectra to determine the molecular weight and identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.

Caption: Experimental workflow for the spectroscopic characterization of a synthetic dipeptide.

Caption: Hypothetical MS/MS fragmentation pathway for this compound.

References

Navigating the Physicochemical Landscape of O-Benzyl-L-seryl-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the protected dipeptide, O-Benzyl-L-seryl-L-tyrosine. While specific experimental data for this exact molecule is not extensively available in published literature, this document extrapolates its expected physicochemical properties based on the characteristics of its constituent amino acids, the O-benzyl protecting group, and established principles of peptide chemistry. It also outlines detailed experimental protocols for researchers to determine these properties empirically.

Core Concepts: Understanding the Molecule

This compound is a dipeptide composed of L-serine and L-tyrosine. The hydroxyl group of the serine residue is protected by a benzyl ether linkage. This protection is crucial in synthetic peptide chemistry to prevent unwanted side reactions during peptide chain elongation. The presence of the bulky, hydrophobic benzyl group, combined with the aromatic side chain of tyrosine and the polar peptide backbone, results in a molecule with amphipathic character, which significantly influences its solubility and stability.

Solubility Profile

The solubility of a protected peptide like this compound is highly dependent on the solvent system. Due to its mixed hydrophobic and hydrophilic nature, a single solvent may not be optimal.

Expected Solubility Characteristics:

-

Aqueous Solubility: The presence of the hydrophobic O-benzyl and tyrosine benzyl groups is expected to confer low solubility in neutral aqueous solutions. Peptides with a high proportion of hydrophobic residues often struggle to dissolve in water alone.[1][2]

-

Organic Solubility: Higher solubility is anticipated in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2] These solvents can effectively solvate both the polar peptide backbone and the nonpolar side chains.

-

Solvent Mixtures: The use of co-solvents is often the most effective strategy.[3] A mixture of an organic solvent like DMSO with an aqueous buffer can facilitate the dissolution of amphipathic peptides. The organic solvent disrupts hydrophobic interactions, while the aqueous component solvates the charged and polar groups.

-

pH Dependence: The overall charge of the peptide, which is influenced by the pH of the solution, can significantly affect its solubility.[3] At its isoelectric point, the pH at which the net charge is zero, a peptide's solubility is at its minimum. Adjusting the pH away from the isoelectric point can increase solubility.

Illustrative Quantitative Solubility Data:

The following table presents hypothetical solubility data for this compound in various solvent systems. Note: This data is for illustrative purposes only and should be confirmed by experimental analysis.

| Solvent System | Temperature (°C) | Estimated Solubility (mg/mL) |

| Water (pH 7.0) | 25 | < 0.1 |

| Phosphate Buffered Saline (PBS, pH 7.4) | 25 | < 0.1 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 10 |

| N,N-Dimethylformamide (DMF) | 25 | > 10 |

| 50% Acetonitrile in Water | 25 | 1 - 5 |

| 10% DMSO in Water | 25 | 0.5 - 2 |

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of enzymes. The primary points of potential degradation are the peptide bond and the benzyl ether protecting group.

Expected Stability Characteristics:

-

pH Stability:

-

Acidic Conditions: The benzyl ether linkage is generally stable to mild acidic conditions. However, strong acids can lead to the cleavage of the benzyl group.[4] A known side reaction for O-benzyltyrosine under strong acidic conditions is the rearrangement to 3-benzyltyrosine.[5]

-

Neutral Conditions: The dipeptide is expected to be relatively stable at neutral pH.

-

Basic Conditions: The peptide bond can be susceptible to hydrolysis under strongly basic conditions.

-

-

Thermal Stability: As with most peptides, elevated temperatures can lead to degradation. Long-term storage should be at low temperatures, typically -20°C or -80°C, to minimize degradation.

-

Enzymatic Stability: The peptide bond is susceptible to cleavage by various proteases. The presence of the O-benzyl group may offer some steric hindrance, potentially reducing the rate of enzymatic degradation compared to the unprotected dipeptide.

-

Oxidative Stability: The tyrosine residue can be susceptible to oxidation, particularly in the presence of metal ions or reactive oxygen species.

Illustrative Stability Data (in Solution at 25°C):

The following table provides hypothetical stability data for this compound under different conditions, as might be determined by RP-HPLC. Note: This data is for illustrative purposes only.

| Condition | Timepoint | % Remaining Intact Peptide |

| pH 3.0 | 24 hours | 95% |

| pH 7.4 | 24 hours | 98% |

| pH 9.0 | 24 hours | 90% |

| 4°C (in PBS) | 7 days | >95% |

| 37°C (in PBS) | 24 hours | 85% |

| 37°C (in human serum) | 4 hours | <50% |

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of this compound.

-

Preparation of Stock Solutions: Prepare stock solutions of the desired solvents (e.g., water, PBS, DMSO, DMF, and relevant mixtures).

-

Sample Preparation: Accurately weigh a small amount of the lyophilized dipeptide (e.g., 1 mg) into a microcentrifuge tube.

-

Solvent Addition: Add a small, precise volume of the test solvent (e.g., 100 µL) to the tube.

-

Dissolution: Vortex the tube for 1-2 minutes. If the peptide does not fully dissolve, sonication can be used to aid dissolution.[3]

-

Visual Inspection: Visually inspect the solution for any undissolved particles. A fully dissolved peptide will result in a clear solution.

-

Incremental Solvent Addition: If the peptide is not fully dissolved, add additional aliquots of the solvent in a stepwise manner, vortexing and sonicating after each addition, until the peptide is fully dissolved.

-

Quantification: The solubility can be quantified as the concentration of the peptide in the saturated solution. This can be determined by analyzing a filtered aliquot of the supernatant by a suitable analytical method such as RP-HPLC with UV detection or by measuring the total nitrogen content.

Protocol for Stability Assessment

This protocol describes a method to assess the stability of this compound under various conditions.

-

Stock Solution Preparation: Prepare a stock solution of the dipeptide in a suitable solvent where it is known to be soluble and stable (e.g., DMSO).

-

Incubation Solutions: Prepare the test solutions (e.g., buffers at different pH values, human serum).

-

Incubation: Add a small aliquot of the peptide stock solution to each test solution to achieve the desired final concentration. Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).

-

Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.

-

Quenching: Quench the degradation reaction immediately. For enzymatic degradation in serum, this is often done by adding a protein precipitating agent like acetonitrile or trichloroacetic acid.[6]

-

Sample Preparation for Analysis: Centrifuge the quenched samples to pellet any precipitated proteins. Collect the supernatant for analysis.

-

Analytical Method: Analyze the samples by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (MS).[7][8]

-

RP-HPLC: Use a C18 column with a gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). The percentage of intact peptide remaining at each time point is determined by measuring the peak area of the parent peptide.

-

Mass Spectrometry: Use mass spectrometry to identify any degradation products by their mass-to-charge ratio.[9]

-

Visualizations

Experimental Workflow

Caption: Experimental workflows for solubility and stability testing.

Hypothetical Signaling Pathway Involvement

The protected dipeptide this compound is unlikely to be biologically active in its initial form. However, upon deprotection to L-seryl-L-tyrosine, the resulting dipeptide could potentially interact with cellular signaling pathways, particularly those involving serine/threonine and tyrosine kinases, given its constituent amino acids. For instance, it could act as a competitive inhibitor or a substrate for enzymes in these pathways.

Caption: Hypothetical interaction in a signaling pathway.

Conclusion

While specific experimental data on the solubility and stability of this compound are limited, a thorough understanding of its chemical structure allows for informed predictions of its behavior. The presence of the O-benzyl protecting group imparts significant hydrophobicity, suggesting poor aqueous solubility but good solubility in polar aprotic organic solvents. The dipeptide's stability is expected to be pH and temperature-dependent, with potential degradation pathways involving peptide bond hydrolysis and cleavage or rearrangement of the benzyl protecting group. For definitive characterization, the experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to determine the precise physicochemical properties of this and other protected peptides. This foundational knowledge is critical for the successful application of such molecules in peptide synthesis and pharmaceutical development.

References

- 1. iscabiochemicals.com [iscabiochemicals.com]

- 2. bachem.com [bachem.com]

- 3. jpt.com [jpt.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

O-Benzyl-L-seryl-L-tyrosine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of O-Benzyl-L-seryl-L-tyrosine, a key building block in peptide chemistry with significant potential in pharmaceutical research and development.

Core Data Presentation

| Property | Value | Source |

| CAS Number | 55739-51-0 | [1] |

| Molecular Weight | 358.39 g/mol | [2] |

| Molecular Formula | C₁₉H₂₂N₂O₅ | Calculated |

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound is typically achieved through a stepwise process involving the protection of the reactive side chains of the constituent amino acids, followed by peptide bond formation.

Step 1: Protection of L-Serine The hydroxyl group of L-serine is protected with a benzyl group to prevent unwanted side reactions. This is commonly carried out by reacting L-serine with benzyl bromide in the presence of a suitable base.

Step 2: Peptide Bond Formation The protected O-benzyl-L-serine is then coupled with L-tyrosine to form the dipeptide. This reaction is often mediated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). The reaction proceeds via the activation of the carboxyl group of O-benzyl-L-serine, which is then susceptible to nucleophilic attack by the amino group of L-tyrosine.

Step 3: Deprotection (Optional) Following the successful synthesis of the dipeptide, the benzyl protecting group can be removed if the final product requires a free hydroxyl group on the serine residue. This is typically achieved through catalytic hydrogenation.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for the synthesis of longer peptides using Solid-Phase Peptide Synthesis (SPPS). The general workflow for incorporating this dipeptide into a growing peptide chain on a solid support is as follows:

-

Resin Preparation: The synthesis begins with a solid support resin, typically functionalized with a linker to which the first amino acid is attached.

-

Deprotection: The N-terminal protecting group (commonly Fmoc or Boc) of the amino acid attached to the resin is removed.

-

Activation and Coupling: The carboxyl group of the incoming amino acid (in this case, the N-terminally protected this compound) is activated using a coupling reagent. The activated dipeptide is then added to the reaction vessel containing the resin, allowing the peptide bond to form.

-

Washing: The resin is thoroughly washed to remove any unreacted reagents and byproducts.

-

Repeat: The deprotection, activation, and coupling steps are repeated with subsequent amino acids until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Applications in Research and Drug Development

This compound serves as a crucial component in the synthesis of various biologically active peptides.

Synthesis of Neuropeptide Y (NPY) Analogs

This protected dipeptide is utilized in the synthesis of analogs of Neuropeptide Y, a 36-amino acid peptide involved in various physiological processes, including appetite regulation and blood pressure control. The incorporation of this compound allows for the creation of NPY analogs with modified properties, which are instrumental in studying the structure-activity relationships of NPY and in the development of potential therapeutics for conditions like obesity and hypertension.

Development of Anticancer Peptides Targeting HER2

This compound is also a key building block in the synthesis of anticancer peptides designed to target the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression of HER2 is a hallmark of certain aggressive breast cancers. By incorporating this dipeptide, researchers can construct peptides that bind to and inhibit the signaling pathways mediated by HER2, offering a promising avenue for targeted cancer therapy.

Use in Kinase Assays

The O-benzyl-serine residue within the dipeptide can serve as a stable mimic of phosphoserine. This property makes this compound a useful tool in kinase assays. It can be incorporated into peptide substrates to study the activity of specific kinases without the need for enzymatic phosphorylation of the substrate, thereby simplifying the assay and providing a more stable substrate for inhibitor screening and kinetic studies.

Signaling Pathways and Logical Relationships

While this compound itself is not known to directly activate or inhibit signaling pathways, it is a critical component in the synthesis of peptides that target key signaling molecules. The following diagrams illustrate the general principles of its application.

References

O-Benzyl-L-seryl-L-tyrosine: A Versatile Dipeptide Building Block for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-Benzyl-L-seryl-L-tyrosine is a protected dipeptide that is emerging as a critical building block in synthetic peptide chemistry and drug discovery. Its unique structural features, combining the benzyl-protected hydroxyl group of serine with the phenolic side chain of tyrosine, offer significant advantages in the synthesis of complex peptides and the development of novel therapeutics. This guide provides a comprehensive overview of the potential research applications of this compound, detailing its role in the synthesis of anticancer peptides, neurological agents, and as a tool in biochemical assays. Detailed experimental protocols and quantitative data are presented to facilitate its adoption in research settings.

Introduction

The strategic use of protecting groups is fundamental to modern peptide synthesis. This compound is a dipeptide wherein the hydroxyl group of the serine residue is protected by a benzyl group. This protection prevents unwanted side reactions during peptide synthesis and allows for the specific modification of other functional groups within a peptide sequence.[1] The presence of the tyrosine residue provides a versatile anchor for further functionalization or for studying interactions with biological targets. This guide explores the multifaceted research applications of this dipeptide, from its use as a foundational element in solid-phase peptide synthesis (SPPS) to its incorporation into sophisticated therapeutic modalities like antibody-drug conjugates (ADCs).

Physicochemical Properties and Synthesis

This compound is a white to off-white powder with a molecular weight of 406.45 g/mol . The benzyl protection on the serine residue imparts increased hydrophobicity to the dipeptide, which can influence its solubility and interaction with other molecules.

The synthesis of this compound is typically achieved through a stepwise process involving the protection of the individual amino acids followed by peptide coupling.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Research Applications

The unique structure of this compound makes it a valuable tool in several areas of research.

Peptide Synthesis

The primary application of this dipeptide is as a building block in SPPS. The benzyl group on the serine prevents unwanted acylation of the hydroxyl group during coupling reactions, ensuring the integrity of the growing peptide chain.[1] This is particularly crucial in the synthesis of long and complex peptides.

Case Study: Neuropeptide Y Analogs In the synthesis of analogs of neuropeptide Y, the incorporation of this compound as a dipeptide unit has been shown to improve synthesis yield by minimizing the formation of β-sheet structures, a common problem in peptide synthesis.[1]

| Parameter | Unprotected Serine | This compound |

| Synthesis Yield | 52% | 78%[1] |

| Table 1: Comparison of synthesis yields for a neuropeptide Y analog. |

Pharmaceutical Development

The stability conferred by the benzyl group makes this compound an attractive component for the development of peptide-based therapeutics.

3.2.1. Anticancer Peptides Peptides targeting the HER2 receptor, which is overexpressed in many breast cancers, are a promising area of cancer therapy.[2][3][4] The incorporation of a Ser(Bzl)-Tyr motif can enhance the resistance of these peptides to proteolytic degradation, thereby increasing their in vivo efficacy.[1] While specific examples using this exact dipeptide are not yet prevalent in published literature, the principle of using protected serine to enhance stability is well-established.

3.2.2. Neurological Agents The synthesis of potent and selective ligands for opioid receptors is a key strategy in pain management research.[5] The tyrosine residue is a critical pharmacophore for many opioid receptor ligands. By using this compound in the synthesis of novel opioid peptides, researchers can explore how modifications to the adjacent serine residue impact receptor binding and signaling, potentially leading to the development of safer and more effective analgesics.[1]

Biochemical Studies

3.3.1. Mimicking Phosphorylation in Kinase Assays The benzyl group on the serine residue can act as a bulky, non-hydrolyzable mimic of a phosphate group.[1] This makes peptides containing the this compound motif valuable tools for studying protein kinases and phosphatases. These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases. By using a peptide substrate containing this dipeptide, researchers can study kinase-substrate interactions without the complication of dephosphorylation by phosphatases present in cell lysates.[6][7]

3.3.2. Antibody-Drug Conjugates (ADCs) The tyrosine residue in the dipeptide can be a site for the conjugation of cytotoxic drugs to antibodies, creating targeted cancer therapies.[8][9] The use of this compound in the peptide linker of an ADC could offer improved stability and pharmacokinetic properties. A reported study indicated a 3-fold increase in tumor targeting efficacy for an ADC synthesized with a non-benzylated analog, suggesting the potential for further enhancement with this protected dipeptide.[1]

| Parameter | Non-benzylated Analog | This compound containing ADC (Hypothetical) |

| Tumor Targeting Efficacy | 1x | 3x[1] |

| Table 2: Reported improvement in tumor targeting for an ADC. |

Experimental Protocols

Protocol for Peptide Synthesis using this compound

This protocol describes the manual solid-phase synthesis of a hypothetical peptide (Ac-Gly-Ser(Bzl)-Tyr-Phe-NH2) using this compound as a dipeptide building block on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Gly-OH

-

This compound

-

Fmoc-Phe-OH

-

Coupling reagent: HATU

-

Base: Diisopropylethylamine (DIEA)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvent: Dimethylformamide (DMF)

-

Capping agent: Acetic anhydride

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

Procedure:

-

Swell the resin in DMF for 30 minutes.

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF.

-

Couple Fmoc-Phe-OH: Dissolve Fmoc-Phe-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF and add to the resin. Agitate for 2 hours.

-

Wash the resin with DMF.

-

Repeat steps 2 and 3.

-

Couple this compound: Dissolve this compound (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF and add to the resin. Agitate for 2 hours.

-

Wash the resin with DMF.

-

Repeat steps 2 and 3.

-

Couple Fmoc-Gly-OH: Dissolve Fmoc-Gly-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF and add to the resin. Agitate for 2 hours.

-

Wash the resin with DMF.

-

Repeat step 2.

-

Acetylate the N-terminus with acetic anhydride.

-

Wash the resin with DMF, followed by DCM, and dry under vacuum.

-

Cleave the peptide from the resin using the cleavage cocktail for 2 hours.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol for a Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory potential of a peptide containing the this compound motif against a specific protein kinase.

Materials:

-

Purified active protein kinase

-

Peptide substrate containing this compound

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of the test peptide in kinase assay buffer.

-

In a 384-well plate, add the test peptide dilutions.

-

Add the protein kinase to each well.

-

Initiate the reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Logical Relationships

HER2 Signaling Pathway Inhibition

Caption: Inhibition of HER2 signaling by a targeted peptide.

Logic of Using this compound as a Phosphoserine Mimic

Caption: Rationale for using O-Benzyl-L-serine as a phosphoserine mimic.

Conclusion

This compound is a dipeptide with significant potential for advancing research in peptide chemistry, drug discovery, and biochemical analysis. Its utility as a stable building block in the synthesis of complex peptides, coupled with its ability to serve as a phosphoserine mimic, opens up new avenues for the development of novel therapeutics and research tools. The experimental protocols and data presented in this guide are intended to provide a foundation for researchers to explore the diverse applications of this versatile dipeptide. As research in peptide-based therapeutics continues to expand, the importance of specialized building blocks like this compound is set to grow.

References

- 1. This compound (55739-51-0) for sale [vulcanchem.com]

- 2. HER2-targeted hybrid peptide that blocks HER2 tyrosine kinase disintegrates cancer cell membrane and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptides Targeting HER2-Positive Breast Cancer Cells and Applications in Tumor Imaging and Delivery of Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of potent mu-opioid receptor ligands using unique tyrosine analogues of endomorphin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bot Detection [iris-biotech.de]

- 7. jbc.org [jbc.org]

- 8. Site‐Selective Tyrosine Reaction for Antibody‐Cell Conjugation and Targeted Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tyrosine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

O-Benzyl-L-seryl-L-tyrosine: A Comprehensive Technical Guide for its Application as a Dipeptide Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzyl-L-seryl-L-tyrosine is a protected dipeptide that serves as a crucial building block in the synthesis of complex peptides and peptidomimetics. The strategic placement of the benzyl group on the serine residue's hydroxyl group prevents unwanted side reactions during peptide synthesis, allowing for the controlled and sequential addition of amino acids. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

The chemical and physical properties of this compound and its precursors are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | This compound | O-Benzyl-L-serine | L-Tyrosine |

| Molecular Formula | C₂₅H₂₆N₂O₆ | C₁₀H₁₃NO₃ | C₉H₁₁NO₃ |

| Molecular Weight | 450.48 g/mol | 195.21 g/mol | 181.19 g/mol |

| Melting Point | Not widely reported | Not available | 343 °C (decomposes) |

| Appearance | Not widely reported | Not available | White to off-white powder |

| Solubility | Soluble in DMF, DCM | Not available | Slightly soluble in water |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of the precursor amino acids, peptide coupling, and subsequent deprotection if required for the final application.

Experimental Protocols

Step 1: Protection of L-Serine (Synthesis of O-Benzyl-L-serine)

The hydroxyl group of L-serine is protected with a benzyl group to prevent its interference in the subsequent peptide coupling reaction. A common method involves the use of benzyl bromide in the presence of a base.

-

Materials: L-serine, Sodium Hydride (NaH), Benzyl Bromide (BnBr), Dimethylformamide (DMF), Diethyl ether, Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc), Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve L-serine in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium hydride to the solution.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Acidify the aqueous layer with HCl and extract with ethyl acetate.

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to obtain O-Benzyl-L-serine.

-

Step 2: Peptide Coupling of O-Benzyl-L-serine and L-Tyrosine

The protected O-Benzyl-L-serine is then coupled with L-tyrosine to form the dipeptide. This reaction is typically mediated by a coupling agent to facilitate the formation of the amide bond. To enhance solubility and reactivity, the carboxyl group of L-tyrosine is often protected as a methyl or ethyl ester.

-

Materials: O-Benzyl-L-serine, L-Tyrosine methyl ester, Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Dichloromethane (DCM) or Dimethylformamide (DMF), Sodium Bicarbonate (NaHCO₃), Brine, Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve O-Benzyl-L-serine and L-Tyrosine methyl ester in an appropriate solvent such as DCM or DMF.

-

Add HOBt to the solution.

-

Cool the reaction mixture to 0°C.

-

Add the coupling agent (DCC or EDC) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the urea byproduct (in the case of DCC).

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound methyl ester.

-

If the free acid form is desired, the methyl ester can be saponified using a mild base like lithium hydroxide (LiOH) followed by acidic workup.

-

Step 3: Deprotection of the Benzyl Group (Optional)

For applications where the free hydroxyl group of serine is required, the benzyl protecting group can be removed.

-

Materials: this compound, Palladium on Carbon (Pd/C), Hydrogen gas (H₂), Methanol or Ethanol.

-

Procedure:

-

Dissolve this compound in methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to an atmosphere of hydrogen gas (balloon or hydrogenation apparatus).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain L-seryl-L-tyrosine.

-

Spectroscopic Data

Expected ¹H NMR Signals for this compound:

-

Aromatic Protons: Multiple signals in the range of 6.8-7.4 ppm corresponding to the protons of the benzyl group and the tyrosine aromatic ring.

-

Alpha-Protons: Two distinct multiplets or doublets of doublets in the range of 4.0-4.8 ppm corresponding to the alpha-protons of the serine and tyrosine residues.

-

Beta-Protons of Serine: Two diastereotopic protons appearing as multiplets in the range of 3.5-4.0 ppm.

-

Beta-Protons of Tyrosine: Two diastereotopic protons appearing as doublets of doublets in the range of 2.8-3.2 ppm.

-

Benzyl CH₂: A singlet around 4.5 ppm.

-

Amide NH: A doublet around 7.5-8.5 ppm.

-

Amine NH₂: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

Carboxylic Acid OH: A broad singlet, often not observed or exchanged with deuterated solvents.

Expected ¹³C NMR Signals for this compound:

-

Carbonyl Carbons: Two signals in the range of 170-175 ppm.

-

Aromatic Carbons: Multiple signals in the range of 115-160 ppm.

-

Alpha-Carbons: Two signals in the range of 50-60 ppm.

-

Beta-Carbon of Serine: A signal around 70 ppm.

-

Beta-Carbon of Tyrosine: A signal around 37 ppm.

-

Benzyl CH₂ Carbon: A signal around 73 ppm.

Expected Mass Spectrometry Data for this compound:

-

Molecular Ion Peak (M+H)⁺: Expected at m/z 451.49.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active peptides.[1] The presence of the serine and tyrosine residues makes it a key component in peptides involved in signaling pathways, as both serine and tyrosine can be post-translationally modified through phosphorylation.

The unprotected dipeptide, L-seryl-L-tyrosine, has been shown to increase the intracellular uptake of the delta opioid receptor ligand deltorphin, suggesting its potential role in modulating opioid signaling.

Visualizations

Synthesis Workflow

Caption: Synthetic route for this compound.

Logical Relationship in Peptide Synthesis

Caption: Role of the dipeptide in solid-phase peptide synthesis.

Conclusion

This compound is a synthetically versatile and valuable dipeptide building block. Its protected serine residue allows for its seamless incorporation into peptide chains, making it an indispensable tool for the synthesis of complex peptides with potential therapeutic applications. Further research into the biological activities of peptides containing this motif is warranted to fully explore its potential in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of O-Benzyl-L-seryl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical coupling of O-Benzyl-L-serine to L-tyrosine, a key step in the synthesis of peptides relevant to pharmaceutical research and development. The following sections detail common coupling methodologies, quantitative data for reagent selection, experimental procedures, potential side reactions, and purification strategies.

Introduction

The formation of the peptide bond between O-Benzyl-L-serine (Ser(Bzl)) and L-tyrosine (Tyr) is a fundamental step in the synthesis of numerous biologically active peptides. The benzyl ether on the serine side chain serves as a robust protecting group, preventing unwanted side reactions during peptide elongation.[1][2] This document outlines established solution-phase and solid-phase coupling protocols, offering guidance on reagent selection and reaction optimization to achieve high yields and purity of the desired dipeptide, O-Benzyl-L-seryl-L-tyrosine.

Coupling Reagents and Conditions

The choice of coupling reagent is critical for efficient peptide bond formation while minimizing side reactions such as racemization.[3] Several classes of reagents are commonly employed, each with distinct activation mechanisms and reaction kinetics.

Table 1: Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Examples | Activating Agent | Key Features |

| Carbodiimides | DCC, DIC, EDC | Forms an O-acylisourea intermediate | Cost-effective; requires an additive (e.g., HOBt, Oxyma) to suppress racemization.[3][4] |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms a phosphonium ester | High coupling efficiency; can be used for sterically hindered amino acids. |

| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Forms an active ester (e.g., HOBt or HOAt ester) | Fast reaction rates, low racemization, and high yields; widely used in both solution and solid-phase synthesis.[3][5] |

Table 2: Comparison of Coupling Conditions for a Generic Dipeptide Synthesis

| Coupling Reagent | Base | Solvent | Typical Reaction Time | Typical Yield |

| DIC/HOBt | DIPEA or NMM | DMF, DCM | 1 - 4 hours | 70-90% |

| HBTU/HOBt | DIPEA | DMF | 15 - 60 minutes | >90% |

| HATU | DIPEA, Collidine | DMF, NMP | 5 - 30 minutes | >95% |

| PyBOP | DIPEA or NMM | DMF, DCM | 30 - 90 minutes | >90% |

Experimental Protocols

The following are generalized protocols for the solution-phase and solid-phase synthesis of this compound. The N-terminus of O-Benzyl-L-serine is assumed to be protected with a suitable group such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), and the C-terminus of L-tyrosine may be protected as an ester (e.g., methyl or ethyl ester) for solution-phase synthesis or anchored to a resin for solid-phase synthesis.

Protocol 1: Solution-Phase Coupling using HBTU/HOBt

This protocol describes the coupling of Boc-Ser(Bzl)-OH with H-Tyr-OMe.

Materials:

-

Boc-Ser(Bzl)-OH

-

H-Tyr-OMe·HCl (Tyrosine methyl ester hydrochloride)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

DCM (Dichloromethane), anhydrous

-

Saturated aqueous NaHCO3 solution

-

1M HCl solution

-

Brine

-

Anhydrous Na2SO4 or MgSO4

Procedure:

-

Dissolve Boc-Ser(Bzl)-OH (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.

-

In a separate flask, dissolve H-Tyr-OMe·HCl (1.2 eq) in anhydrous DMF and add DIPEA (3.0 eq) to neutralize the hydrochloride salt and provide the basic conditions for coupling.

-

Add the activated Boc-Ser(Bzl)-OH solution to the H-Tyr-OMe solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Boc-Ser(Bzl)-Tyr-OMe.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Coupling using Fmoc Chemistry

This protocol outlines the coupling of Fmoc-Ser(Bzl)-OH to a tyrosine-loaded resin (e.g., H-Tyr(tBu)-Wang resin).

Materials:

-

H-Tyr(tBu)-Wang resin

-

Fmoc-Ser(Bzl)-OH

-

DIC (N,N'-Diisopropylcarbodiimide)

-

OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

Piperidine (20% in DMF)

-

DIPEA (N,N-Diisopropylethylamine)

Procedure:

-

Swell the H-Tyr(tBu)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc group from the tyrosine residue.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

-

Coupling: In a separate vessel, pre-activate Fmoc-Ser(Bzl)-OH (3.0 eq) with DIC (3.0 eq) and OxymaPure (3.0 eq) in DMF for 15-20 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

-

If the coupling is incomplete, the coupling step can be repeated.

-

Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x). The resulting resin-bound dipeptide is ready for the next coupling step or for cleavage from the resin.

Potential Side Reactions

Several side reactions can occur during the coupling of O-Benzyl-L-serine and L-tyrosine, potentially leading to impurities and reduced yields.

-

Racemization: Activation of the carboxylic acid of Boc/Fmoc-Ser(Bzl)-OH can lead to the loss of chirality at the α-carbon. The use of additives like HOBt or Oxyma helps to minimize this side reaction.[6]

-

O- to C-Benzyl Migration in Tyrosine: Under acidic conditions, such as during the repeated deprotection steps in Boc-based solid-phase synthesis, the benzyl protecting group on the tyrosine side chain can migrate from the oxygen to the aromatic ring, forming 3-benzyltyrosine.[7][8]

-

Diketopiperazine Formation: In solid-phase synthesis, the dipeptide anchored to the resin can undergo intramolecular cyclization to form a diketopiperazine, leading to chain termination. This is more prevalent when proline is one of the first two residues but can occur with other amino acids.[6]

-

Dehydration of Serine: Although less common with the benzyl protecting group, strong activation conditions can potentially lead to the dehydration of the serine side chain.

Purification and Characterization

The purification of the synthesized this compound is crucial to remove unreacted starting materials, coupling reagents, and byproducts.

-

Purification: For solution-phase synthesis, the crude product is typically purified using flash column chromatography on silica gel. For solid-phase synthesis, after cleavage from the resin, the peptide is precipitated, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the final dipeptide can be confirmed by:

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

-

Diagrams

Caption: General workflows for solution-phase and solid-phase synthesis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. bachem.com [bachem.com]

- 4. Reactions of O-acyl-L-serines with tryptophanase, tyrosine phenol-lyase, and tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

O-Benzyl-L-seryl-L-tyrosine: A Key Intermediate in Drug Discovery

Application Notes and Protocols for Researchers

O-Benzyl-L-seryl-L-tyrosine is a protected dipeptide that serves as a valuable building block in the synthesis of complex peptides and other targeted therapeutics. Its unique structure, featuring a benzyl-protected serine residue, offers strategic advantages in solid-phase peptide synthesis (SPPS) and the development of novel drug candidates. These application notes provide an overview of its utility in drug discovery, accompanied by detailed protocols for its incorporation into target molecules.

Applications in Drug Discovery

The primary application of this compound lies in its role as a precursor for introducing a seryl-tyrosine motif into larger biomolecules. The benzyl group on the serine hydroxyl function prevents unwanted side reactions during peptide synthesis, ensuring the integrity of the target sequence.

Anticancer Peptides

This compound is utilized in the synthesis of peptides targeting cancer-related receptors, such as HER2.[1] The presence of the seryl-tyrosine dipeptide can be crucial for receptor binding and downstream signaling modulation. The benzyl protection enhances the stability of the peptide during synthesis and allows for selective deprotection in later stages. This approach contributes to the development of peptides with increased resistance to proteolytic degradation.[1]

Neurological Agents

This dipeptide is a key intermediate in the synthesis of neurological agents, including opioid receptor ligands.[1] The seryl-tyrosine sequence can mimic endogenous neuropeptides, enabling the resulting molecules to interact with specific receptors in the central nervous system. The hydrophobicity imparted by the benzyl group can also improve the blood-brain barrier permeability of the final compound.[1]

Neuropeptide Y Analogs

In the synthesis of analogs of neuropeptide Y (NPY), a neurotransmitter involved in various physiological processes, this compound has been shown to significantly improve synthesis yields. Its use can minimize the formation of β-sheets, a common problem in the synthesis of aggregation-prone peptides.[1]

Biochemical Probes and Conjugates

The protected structure of this compound makes it a useful tool in biochemical research. It can act as a mimic of phosphorylated serine in kinase assays, aiding in the study of enzyme-substrate interactions.[1] Furthermore, it has been employed in the site-specific synthesis of antibody-drug conjugates (ADCs), where it can facilitate the attachment of cytotoxic payloads to antibodies, leading to enhanced tumor-targeting efficacy.[1]

Quantitative Data Summary

| Application | Parameter | Value | Reference |

| Neuropeptide Y Analog Synthesis | Yield Improvement | 78% (with this compound) vs. 52% (with unprotected serine) | [1] |

| Antimicrobial Peptide Synthesis | Coupling Efficiency (HATU/DIEA) | 94% | [1] |

| Antibody-Drug Conjugate | Tumor Targeting Efficacy | 3-fold increase compared to non-benzylated analogs | [1] |

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing the seryl-tyrosine sequence using this compound.

Materials:

-

Fmoc-Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

This compound

-

Fmoc-protected amino acids

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine solution to the resin and shake for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for amino acids preceding the Ser-Tyr sequence):

-

Dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

-

Add the activation mixture to the resin and shake for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Incorporation of this compound:

-

Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, dissolve this compound (2 eq.), HATU (1.9 eq.), and DIEA (4 eq.) in DMF.

-

Add the activation mixture to the resin and shake for 2-4 hours, monitoring the reaction by Kaiser test.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation: Continue coupling subsequent Fmoc-protected amino acids as described in step 3.

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the TFA cleavage cocktail to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Benzyl Group Deprotection (Optional)

If the final application requires a free serine hydroxyl group, the benzyl protecting group can be removed.

Materials:

-

Peptide containing this compound

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or a suitable solvent mixture

-

Hydrogen gas (H₂)

-

Filtration apparatus

Procedure:

-

Dissolve the peptide in a suitable solvent (e.g., methanol, DMF/water).

-

Add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature for 4-24 hours, monitoring the reaction progress by HPLC or mass spectrometry.

-

Upon completion, carefully filter the reaction mixture through a fine filter (e.g., Celite) to remove the Pd/C catalyst.

-

Evaporate the solvent to obtain the deprotected peptide.

Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis.

Caption: Applications in Drug Development.

References

O-Benzyl-L-seryl-L-tyrosine: A Versatile Precursor for the Synthesis of Bioactive Peptides

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction